1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Vue d'ensemble

Description

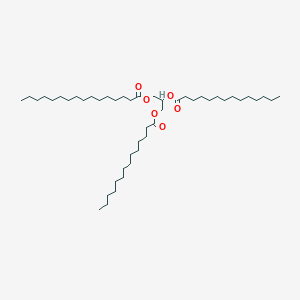

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol compound that contains myristic acid and palmitic acid . It is also known by its synonyms, 1,2-Ditetradecanoyl-3-hexadecanoyl-rac-glycerol and rac-Glycerol 1,2-dimyristate 3-palmitate . This compound is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and palmitic acid . The reaction typically involves the use of glycerol as a starting material, which undergoes esterification with myristic acid and palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include myristic acid, palmitic acid, and various glycerol derivatives. These products are often used in further chemical synthesis or as intermediates in the production of other compounds .

Applications De Recherche Scientifique

Lipid Metabolism Studies

DMG serves as a model compound in studies investigating lipid metabolism and digestion. Research has shown that triacylglycerols like DMG can influence lipid absorption and metabolism in various biological systems. For instance, studies have utilized DMG to understand how different fatty acid compositions affect lipid digestion and absorption rates .

Drug Delivery Systems

Due to its lipidic nature, DMG is explored as a potential carrier for drug delivery systems. Its properties allow for the encapsulation of hydrophobic drugs, enhancing their bioavailability. Research indicates that formulations containing DMG can improve the solubility and stability of pharmaceutical compounds .

Food Science Applications

In food science, DMG has been studied for its role in emulsification and texture modification in food products. Its ability to stabilize emulsions makes it valuable in the formulation of various food items, particularly dairy products and spreads .

Biochemical Assays

DMG is frequently used in biochemical assays to study enzyme activities related to lipid metabolism. For example, it can act as a substrate for lipases, enabling researchers to investigate enzymatic kinetics and mechanisms .

Research on Lipid Oxidation

As a model compound for lipid oxidation studies, DMG helps researchers understand the oxidative stability of fats and oils under various conditions. This is crucial for developing strategies to enhance the shelf life of food products .

Case Study 1: Lipid Digestion Analysis

Kalo et al. (2009) conducted a study on the determination of triacylglycerols in butterfat using normal-phase HPLC and electrospray-tandem mass spectrometry. The study highlighted how DMG could be effectively utilized to analyze complex lipid mixtures found in dairy products .

Case Study 2: Drug Encapsulation Efficiency

A study published in Pharmaceutical Research evaluated the encapsulation efficiency of various triglycerides, including DMG, for hydrophobic drugs. Results indicated that formulations with DMG exhibited superior drug release profiles compared to other triglycerides .

Case Study 3: Emulsion Stability Testing

Research conducted by Wang et al. (2018) assessed the emulsifying properties of different triglycerides, including DMG, in salad dressings. The findings demonstrated that DMG significantly improved emulsion stability over time compared to conventional emulsifiers .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Lipid Metabolism | Model compound for studying lipid digestion and absorption | Influences absorption rates; aids in understanding metabolic pathways |

| Drug Delivery | Potential carrier for hydrophobic drug formulations | Enhances solubility and stability of drugs |

| Food Science | Used as an emulsifier and texture modifier | Improves stability in emulsions; beneficial for dairy product formulations |

| Biochemical Assays | Substrate for lipases; aids in enzyme activity studies | Enables investigation of enzymatic kinetics |

| Lipid Oxidation | Model for studying oxidative stability of fats | Provides insights into shelf life enhancement strategies |

Mécanisme D'action

The mechanism of action of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include interactions with membrane lipids and proteins, which can modulate their activity and function .

Comparaison Avec Des Composés Similaires

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be compared with other similar compounds such as:

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: This compound is also a lipid but contains a phosphocholine head group instead of a palmitoyl group.

1,2-Dimyristoyl-3-stearoyl-rac-glycerol: Similar to this compound but contains stearic acid instead of palmitic acid.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains two palmitic acid groups and a phosphocholine head group.

The uniqueness of this compound lies in its specific combination of myristic acid and palmitic acid, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications .

Activité Biologique

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (DMPG) is a synthetic triacylglycerol composed of myristic acid and palmitic acid. It has garnered attention in various scientific fields, particularly in lipid metabolism, drug delivery systems, and as a model compound for studying lipid interactions. This article reviews the biological activity of DMPG, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 751.21 g/mol

- Solubility : Soluble in chloroform at concentrations up to 50 mg/ml .

DMPG interacts with biological membranes and plays a role in various biochemical pathways:

- Membrane Integration : DMPG can integrate into lipid bilayers, influencing membrane fluidity and stability. This property is crucial for its role in drug delivery systems where it can enhance the bioavailability of therapeutic agents .

- Lipid Metabolism : It serves as a substrate for lipases, facilitating the hydrolysis of triglycerides into free fatty acids and glycerol. This process is significant in metabolic studies.

- Neurobiological Effects : DMPG has been shown to affect neuronal membranes, potentially influencing neurotransmitter release and synaptic plasticity.

Biological Activity

The biological activity of DMPG can be categorized into several key areas:

1. Lipid Metabolism

DMPG is utilized in studies of lipid metabolism due to its structural similarity to naturally occurring triglycerides. It helps researchers understand how lipids are processed in various physiological conditions.

2. Drug Delivery Systems

DMPG's biocompatibility makes it a candidate for drug delivery applications. Its ability to encapsulate hydrophobic drugs enhances their solubility and stability during transport in biological systems. Studies have demonstrated its effectiveness in improving the pharmacokinetics of certain therapeutic agents .

3. Inflammatory Response Modulation

Research indicates that DMPG may modulate inflammatory responses. For instance, it has been implicated in reducing neutrophil infiltration during inflammatory processes, suggesting potential therapeutic applications in conditions like acute lung injury (ALI) where excessive inflammation is detrimental .

Study on Inflammatory Response

A study investigated the effects of DMPG on neutrophil migration and inflammatory response in a mouse model of ALI induced by lipopolysaccharide (LPS). The results indicated that DMPG administration led to reduced neutrophil infiltration and lower levels of inflammatory cytokines compared to controls. This suggests that DMPG may play a role in resolving inflammation through modulation of key signaling pathways such as TLR4-mediated signaling .

Lipid Interaction Studies

In another study focusing on lipid interactions, DMPG was used as a model compound to explore lipid oxidation and hydrolysis processes. The findings highlighted its stability under various conditions and its utility in understanding lipid behavior in biological membranes .

Comparative Analysis with Similar Compounds

| Compound Name | Composition | Key Properties |

|---|---|---|

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | Myristic acid + Phosphocholine | Involved in cell signaling; component of cell membranes |

| 1,2-Dimyristoyl-3-stearoyl-rac-glycerol | Myristic acid + Stearic acid | Different fatty acid profile; potential for varied biological activity |

| 1,2-Dimyristoyl-3-palmitoyl-sn-glycerol | Myristic acid + Palmitic acid | Similar structure but different stereochemistry; affects membrane properties differently |

Propriétés

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXRERGJDVUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H90O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394142 | |

| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60138-13-8 | |

| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.